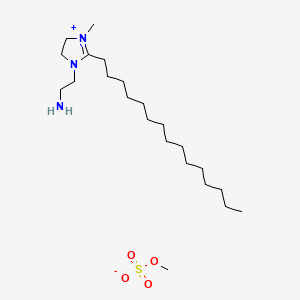
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core, an amino group, and a phenoxybutyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The process includes:
Nitration: of naphthalene to form nitronaphthalene.
Reduction: of nitronaphthalene to form aminonaphthalene.
Carboxylation: of aminonaphthalene to introduce the carboxamide group.
Alkylation: of the carboxamide with 4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl bromide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-(4-(2,4-dimethylphenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
- 4-Amino-N-(4-(2,4-di-tert-butylphenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-Amino-N-(4-(2,4-bis(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of the bis(1,1-dimethylethyl) groups. These groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
94022-25-0 |
|---|---|
Molekularformel |
C29H38N2O3 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
4-amino-N-[4-(2,4-ditert-butylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H38N2O3/c1-28(2,3)19-13-14-25(23(17-19)29(4,5)6)34-16-10-9-15-31-27(33)22-18-24(30)20-11-7-8-12-21(20)26(22)32/h7-8,11-14,17-18,32H,9-10,15-16,30H2,1-6H3,(H,31,33) |
InChI-Schlüssel |
QPKGVCZMJWKEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)N)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)










